N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
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Overview
Description
“N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole and isoxazole rings are aromatic, which could contribute to the compound’s stability and reactivity .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The indole ring is nucleophilic at the C3 position, while the isoxazole ring can participate in various reactions depending on the substitution pattern .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the degree of substitution on the rings, the presence of polar functional groups, and the overall size and shape of the molecule would all influence its properties .
Scientific Research Applications
Sulfonamide compounds, including N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide, represent a significant class of synthetic bacteriostatic antibiotics. These compounds have been used for the therapy of bacterial infections and those caused by other microorganisms since their introduction. They serve as crucial elements in various clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and even in antiviral, anticancer, and Alzheimer’s disease drugs due to their versatile biochemical properties (Gulcin & Taslimi, 2018).
Antifungal and Immunomodulating Activities
1,4-Benzothiazine azole derivatives, related to sulfonamide structures, demonstrate significant antifungal and immunomodulating activities. These derivatives have shown promise in in vitro and in vivo studies against Candida, suggesting a potential role in treating AIDS and related infections. Their antifungal activity, coupled with their ability to stimulate the immune response, suggests a broad spectrum of potential therapeutic applications (Schiaffella & Vecchiarelli, 2001).
Role in Environmental and Human Health
The presence of sulfonamides, including derivatives like this compound, in the environment, poses questions regarding their impact on microbial populations and potential human health hazards. These compounds, derived mainly from agricultural activities, have been found to cause changes in microbial populations that could be hazardous to human health, indicating the importance of studying their environmental behavior and effects (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological effects . The compound’s interaction with its targets could result in changes at the molecular level, leading to the observed biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-10-16(11(2)23-18-10)24(21,22)17-8-15(20)13-9-19(3)14-7-5-4-6-12(13)14/h4-7,9,15,17,20H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBSXZRSSJCAHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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